molecular formula C10H9FO3 B1302165 4-(3-Fluorophenyl)-4-oxobutanoic acid CAS No. 69797-46-2

4-(3-Fluorophenyl)-4-oxobutanoic acid

Cat. No. B1302165
CAS RN: 69797-46-2
M. Wt: 196.17 g/mol
InChI Key: HHVYNFFVNGZSNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or ring-opening reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate is synthesized via a Knoevenagel condensation reaction . These methods could potentially be adapted for the synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction . For example, the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 4-(3-Fluorophenyl)-4-oxobutanoic acid once synthesized.

Chemical Reactions Analysis

The reactivity of similar compounds with functional groups like the oxobutanoic acid moiety has been studied. For instance, aroylacrylic acids react with thiol compounds to form stable fluorescent thiol adducts . This suggests that 4-(3-Fluorophenyl)-4-oxobutanoic acid may also participate in selective reactions with thiols or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For example, the thermal and magnetic properties of complexes derived from 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid have been studied . The thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been determined using DTA and TGA analysis . These studies provide a foundation for predicting the stability and reactivity of 4-(3-Fluorophenyl)-4-oxobutanoic acid.

properties

IUPAC Name

4-(3-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYNFFVNGZSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374650
Record name 4-(3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-4-oxobutanoic acid

CAS RN

69797-46-2
Record name 4-(3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69797-46-2
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